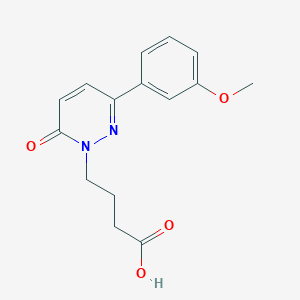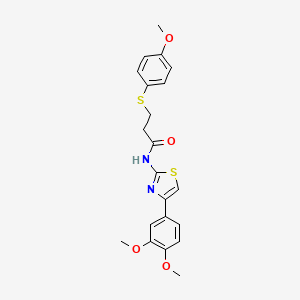![molecular formula C23H25NO4 B2665473 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid CAS No. 2137618-41-6](/img/structure/B2665473.png)
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescent Labeling Reagents
The development of novel fluorophores, such as 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, offers significant advancements in biomedical analysis due to its strong fluorescence, large Stokes' shift, and high stability against light and heat. This compound demonstrates strong fluorescence across a wide pH range (2.0 to 11.0), making it an ideal candidate for fluorescent labeling reagents in the detection of carboxylic acids (Hirano et al., 2004).
Dispersion of Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been utilized as surfactants for carbon nanotubes, showcasing a novel approach to create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This application highlights the potential for these compounds in the preparation and manipulation of carbon nanotube-based materials (Cousins et al., 2009).
Synthesis of Oligomers from Neuraminic Acid Analogues
The synthesis of oligomers derived from amide-linked neuraminic acid analogues, using N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, demonstrates an efficient method for the production of various oligomers. This process enables the creation of novel biomolecules with potential applications in medicinal chemistry and drug development (Gregar & Gervay-Hague, 2004).
High-Performance Liquid Chromatography (HPLC)
The introduction of 7-methoxycoumarin-3-carbonyl azides as fluorescent labeling reagents for alcohols in high-performance liquid chromatography (HPLC) represents a significant advancement in the analytical techniques available for the detection and quantification of alcohols. This development allows for highly sensitive and specific analysis, with potential applications in both research and industrial settings (Takadate et al., 1985).
Propiedades
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azepan-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)14-16-6-5-12-24(13-11-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,11-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHKKBWBBDRORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid | |
CAS RN |
2137618-41-6 |
Source


|
| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2665390.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2665392.png)
![6-[(2Z)-3-(dimethylamino)prop-2-enoyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2665393.png)


![6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2665397.png)
![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2665398.png)

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2665401.png)
![2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile](/img/structure/B2665407.png)
![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2665410.png)
